5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine
Overview
Description
“5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine” is a chemical compound with the empirical formula C10H14BrN3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 256.14 . The InChI code for this compound is 1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of this compound is 256.14 . The InChI code for this compound is 1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Novel Pyridine-Based Derivatives : A study described the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. The study included density functional theory (DFT) studies and evaluated the biological activities of the synthesized compounds, highlighting their potential as chiral dopants for liquid crystals and their antimicrobial and antithrombotic properties (Ahmad et al., 2017).
Amination Reactions : Another key application involves the amination of aryl halides using copper catalysis, where bromopyridine was converted into aminopyridine with high yield, demonstrating the efficiency of this method for introducing amino groups into halide-containing compounds (Lang et al., 2001).
Chemical Behavior and Reactions
Handling Hydrogen Peroxide Oxidations : The transformation of the corresponding amine to 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation was explored in large-scale production, focusing on optimizing reaction conditions and safety measures (Agosti et al., 2017).
Synthesis of 3-amino-4-nitropyrazoles : Research on the synthesis of 3-amino-4-nitropyrazoles provided insights into the reactivity of bromo-nitropyrazoles, suggesting potential pathways for creating amino derivatives of pyrazole compounds through copper-catalyzed reactions (Perevalov et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5O2/c1-14-2-4-15(5-3-14)10-9(16(17)18)8(12)7(11)6-13-10/h6H,2-5H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJXNXSRBIYASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=C2[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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